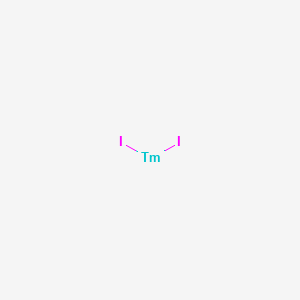Diiodothulium
CAS No.: 60864-26-8
Cat. No.: VC3794954
Molecular Formula: I2Tm
Molecular Weight: 422.7432 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60864-26-8 |
|---|---|
| Molecular Formula | I2Tm |
| Molecular Weight | 422.7432 g/mol |
| IUPAC Name | diiodothulium |
| Standard InChI | InChI=1S/2HI.Tm/h2*1H;/q;;+2/p-2 |
| Standard InChI Key | XGGRJQVPUOEAEU-UHFFFAOYSA-L |
| SMILES | I[Tm]I |
| Canonical SMILES | I[Tm]I |
Introduction
Chemical and Physical Properties
Structural Characteristics
TmI₂ adopts a perovskite-like structure when reacted with cesium iodide (CsI), forming CsTmI₃ . The thulium ion coordinates with six iodide ligands in an octahedral geometry, while the cesium ions occupy interstitial sites. This structural motif is critical for its applications in optoelectronic materials.
Table 1: Key Physical Properties of TmI₂
| Property | Value | Source |
|---|---|---|
| Molecular Formula | I₂Tm | |
| Density (20°C) | 9.32 g/cm³ | |
| Melting Point | 700–800°C (decomposition) | |
| Crystal System | Hexagonal Close-Packed (hcp) | |
| Oxidation State of Tm | +2 |
Spectroscopic and Thermodynamic Data
-
Electron Configuration: Tm²⁺ retains the [Xe] 4f¹³ 6s⁰ configuration, contributing to its paramagnetic behavior .
-
Reduction Potential: TmI₂ reduces cyclic aromatic hydrocarbons with reduction potentials > -2.0 V vs. SCE, forming Tm(III) complexes such as [(η⁸-C₈H₈)TmI(thf)₂] .
Synthesis and Preparation
Reduction of Thulium(III) Iodide
TmI₂ is synthesized via the reduction of thulium(III) iodide (TmI₃) using alkali metals like lithium or sodium at 700–800°C in tantalum containers :
This method yields TmI₂ as a gray crystalline powder, which is purified through sublimation under vacuum .
Direct Reaction with Mercury(I) Iodide
An alternative route involves the reaction of metallic thulium with mercury(I) iodide :
This exothermic process requires careful temperature control to prevent disproportionation into TmI₃ and elemental thulium.
Disproportionation Reaction
TmI₂ can also form via the equilibrium:
This reaction is favored at high temperatures (>500°C) and is reversible under varying pressure conditions .
Reactivity and Chemical Behavior
Redox Activity
TmI₂ acts as a strong reducing agent, transferring electrons to substrates with higher reduction potentials. For example, it reduces cyclooctatetraene (COT) to form the Tm(III) complex [(η⁸-C₈H₈)TmI(thf)₂] :
This reactivity is exploited in organometallic synthesis to generate lanthanide-arene complexes.
Coordination Chemistry
Applications and Uses
Precursor for Perovskite Materials
Reaction of TmI₂ with cesium iodide produces CsTmI₃, a perovskite material with potential applications in photovoltaic devices due to its tunable bandgap and thermal stability .
Organic Synthesis
TmI₂’s reducing power enables the synthesis of polynuclear aromatic hydrocarbons and serves as a catalyst in radical polymerization reactions .
Neutron Absorption
Thulium’s high neutron capture cross-section (105 barns) makes TmI₂ a candidate for neutron-shielding materials in nuclear reactors .
Recent Research and Developments
Recent studies focus on optimizing TmI₂’s synthesis for scalable production. The 2025 PubChem update highlights improved crystallographic data and thermodynamic parameters . Additionally, advances in CsTmI₃ thin-film deposition have enhanced its efficiency in solar cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume